N~5~-(2-{[2-(2,3-DIMETHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Overview
Description
N~5~-(2-{[2-(2,3-DIMETHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by its unique structure, which includes a dimethylphenoxy group, a fluorophenyl group, and an oxadiazole ring
Preparation Methods
The synthesis of N5-(2-{[2-(2,3-DIMETHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the dimethylphenoxy group: This step involves the reaction of the oxadiazole intermediate with a dimethylphenoxyacetyl chloride in the presence of a base.
Attachment of the fluorophenyl group: The final step involves the coupling of the intermediate with a fluorophenyl derivative under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N~5~-(2-{[2-(2,3-DIMETHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N~5~-(2-{[2-(2,3-DIMETHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.
Biological Research: The compound is used in various biological assays to study its effects on different biological systems.
Mechanism of Action
The mechanism of action of N5-(2-{[2-(2,3-DIMETHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N~5~-(2-{[2-(2,3-DIMETHYLPHENOXY)ACETYL]AMINO}ETHYL)-3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
Other oxadiazoles: These compounds share the oxadiazole ring but may have different substituents, leading to variations in their properties and applications.
Fluorophenyl derivatives: Compounds with fluorophenyl groups may have similar biological activities but differ in their overall structure and effects.
Dimethylphenoxy derivatives: These compounds contain the dimethylphenoxy group and may exhibit similar chemical reactivity but differ in their biological applications.
Properties
IUPAC Name |
N-[2-[[2-(2,3-dimethylphenoxy)acetyl]amino]ethyl]-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O4/c1-13-6-5-9-17(14(13)2)29-12-18(27)23-10-11-24-20(28)21-25-19(26-30-21)15-7-3-4-8-16(15)22/h3-9H,10-12H2,1-2H3,(H,23,27)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHLJPLONQCLKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=CC=C3F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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